Naftifine

概要

説明

ナフチフィンは、アリルアミン系に属する合成の広域スペクトル抗真菌薬です。 主に、トリコフィトン・ルブルム、トリコフィトン・メンタグロフィテス、トリコフィトン・トンシュランズ、およびエピデルモフィトン・フロッコスムなどの生物によって引き起こされる、足白癬、股白癬、体部白癬などの真菌感染症の局所治療に使用されます。 . ナフチフィンは、オーストリアのウィーンにあるサンドス研究機関で最初に開発されました。 .

準備方法

合成ルートと反応条件

ナフチフィン塩酸塩は、N-メチル-1-ナフチルメチルアミン塩酸塩を出発物質として合成できます。合成には、有機エーテル溶媒、アルカリ金属炭酸塩、および触媒の存在下での縮合反応が含まれます。 反応は適切な温度で行われ、粗製のナフチフィン塩酸塩が生成され、その後、再結晶によって精製されます。 . 別の方法では、1-ナフトエ酸を出発物質として使用し、スルホキシドクロリド(SOCl2)の存在下でメチルアミンと反応させてナフチフィン塩酸塩を生成します。 .

工業生産方法

ナフチフィン塩酸塩の工業生産は、同様の合成ルートに従いますが、収率の向上、コストの削減、大規模生産への適合性のために最適化されています。 プロセスには、アルカリ化フリー精製を必要とせずに、反応にN-メチル-1-ナフチルメチルアミン塩酸塩を直接参加させることが含まれており、より効率的で経済的です。 .

化学反応の分析

反応の種類

ナフチフィンは、以下を含むさまざまな化学反応を起こします。

酸化: ナフチフィンは酸化されてさまざまな誘導体を生成できます。

還元: 還元反応は、ナフチフィンの官能基を修飾できます。

置換: ナフチフィンは、官能基が他の基に置換される置換反応を起こす可能性があります。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素が含まれます。

還元: 水素化ホウ素ナトリウムと水素化リチウムアルミニウムなどの還元剤が使用されます。

置換: ハロゲンやアルキル化剤などの試薬は、置換反応で一般的に使用されます。

生成される主な生成物

これらの反応から生成される主な生成物には、抗真菌作用が修飾されたさまざまなナフチフィン誘導体が含まれます。 これらの誘導体は、しばしば、その増強された有効性と副作用の軽減のために研究されています。 .

科学的研究の応用

Pharmacological Properties

Naftifine acts primarily by inhibiting the enzyme squalene 2,3-epoxidase, which is crucial for ergosterol biosynthesis in fungal cells. This inhibition leads to an accumulation of squalene and a depletion of ergosterol, resulting in fungal cell death. The compound exhibits fungicidal activity against a broad spectrum of dermatophytes and is also effective against certain yeasts and bacteria, including both gram-positive and gram-negative strains .

Table 1: Antifungal Spectrum of this compound

| Pathogen Type | Effectiveness |

|---|---|

| Dermatophytes | Fungicidal |

| Candida species | Fungicidal |

| Aspergillus species | Fungicidal |

| Gram-positive bacteria | Effective |

| Gram-negative bacteria | Effective |

Clinical Applications

This compound is primarily used in the treatment of various superficial fungal infections. Its formulations include creams and gels, typically at a concentration of 1% to 2%. The following are key clinical applications:

- Tinea Pedis (Athlete's Foot) : this compound has shown significant efficacy in treating tinea pedis, with studies indicating a high rate of complete cure .

- Tinea Cruris (Jock Itch) : Similar to its use in tinea pedis, this compound effectively manages tinea cruris, with sustained improvement observed post-treatment .

- Tinea Corporis : this compound is also utilized for treating tinea corporis, demonstrating comparable efficacy to other antifungal agents .

Efficacy Studies

Clinical studies have substantiated the effectiveness of this compound in treating dermatophyte infections. A notable study involved a two-week treatment regimen with either this compound cream or gel, revealing sustained drug levels in the stratum corneum for up to four weeks post-treatment. This prolonged presence correlates with continued clinical improvement after therapy cessation .

Table 2: Summary of Clinical Efficacy Studies

| Study | Condition Treated | Duration | Outcome |

|---|---|---|---|

| Study A | Tinea Pedis | 2 weeks | High cure rate |

| Study B | Tinea Cruris | 2 weeks | Sustained improvement |

| Study C | Tinea Corporis | 2 weeks | Comparable efficacy |

Safety Profile

This compound is generally well-tolerated with minimal adverse effects reported. Common side effects include mild burning or itching at the application site. Extensive toxicity studies have indicated no significant mutagenic potential or major systemic toxicity when used topically at recommended doses .

Table 3: Adverse Effects of this compound

| Adverse Effect | Incidence |

|---|---|

| Burning sensation | Mild and transient |

| Itching | Mild |

| Other systemic effects | Rare |

作用機序

ナフチフィンは、真菌のステロール生合成に不可欠な酵素であるスクアレン2,3-エポキシダーゼを阻害することによって、抗真菌効果を発揮します。 この阻害は、エルゴステロールレベルの低下と真菌細胞内のスクアレンの蓄積につながり、細胞膜を破壊し、最終的に細胞死を引き起こします。 .

類似の化合物との比較

類似の化合物

テルビナフィン: 同様の作用機序を持つ別のアリルアミン系抗真菌薬です。

ブテナフィン: より広いスペクトル活性を持つベンジルアミン系抗真菌薬です。

トルナフタート: 同様の適応症に使用されるチオカルバメート系抗真菌薬です。

ナフチフィンの独自性

ナフチフィンは、抗真菌、抗菌、抗炎症作用の3つの作用により独特です。 皮膚糸状菌とカビに対して殺菌作用を示し、酵母に対して静菌作用を示します。 . さらに、ナフチフィンはスクアレン2,3-エポキシダーゼを阻害する能力により、真菌細胞膜を破壊する上で非常に効果的です。 .

類似化合物との比較

Similar Compounds

Terbinafine: Another allylamine antifungal with a similar mechanism of action.

Butenafine: A benzylamine antifungal with a broader spectrum of activity.

Tolnaftate: A thiocarbamate antifungal used for similar indications.

Uniqueness of Naftifine

This compound is unique due to its triple action: antifungal, antibacterial, and anti-inflammatory properties. It shows fungicidal activity against dermatophytes and molds, and fungistatic activity against yeasts . Additionally, this compound’s ability to inhibit squalene 2,3-epoxidase makes it highly effective in disrupting fungal cell membranes .

生物活性

Naftifine is an allylamine antifungal agent primarily used for the treatment of superficial fungal infections, particularly dermatophytosis. Its biological activity is characterized by potent fungicidal properties against a range of dermatophytes, with a unique mechanism of action that differentiates it from other antifungal agents. This article will explore the biological activity of this compound, including its mechanism of action, pharmacokinetics, clinical efficacy, and safety profile.

This compound exerts its antifungal effects primarily through the inhibition of squalene epoxidase, an enzyme crucial for sterol biosynthesis in fungi. By blocking this enzyme, this compound leads to a decrease in ergosterol levels and an accumulation of squalene within fungal cells, which is toxic to fungi . This mechanism results in both fungistatic and fungicidal effects, depending on the concentration used.

Pharmacokinetics

The pharmacokinetic profile of this compound reveals important characteristics regarding its absorption, distribution, metabolism, and elimination:

- Absorption : Following topical application, approximately 4.2% of this compound is absorbed through the skin .

- Half-life : The half-life of this compound is approximately 2 to 3 days after topical administration .

- Elimination : this compound and its metabolites are primarily excreted via urine and feces .

Antifungal Activity

This compound has demonstrated robust antifungal activity against various dermatophytes. The minimum inhibitory concentrations (MICs) and minimum fungicidal concentrations (MFCs) against clinical strains have been extensively studied:

| Fungal Strain | MIC Range (μg/ml) | MFC Range (μg/ml) |

|---|---|---|

| Trichophyton rubrum | 0.03 - 0.12 | 0.06 - 0.25 |

| Trichophyton mentagrophytes | 0.03 - 0.12 | 0.06 - 0.25 |

| Epidermophyton floccosum | 0.03 - 0.12 | 0.06 - 0.25 |

| Microsporum canis | 0.03 - 0.12 | 0.06 - 0.25 |

These values indicate that this compound is effective at low concentrations and maintains its efficacy even after repeated exposure without developing resistance .

Clinical Efficacy

Clinical studies have confirmed the effectiveness of this compound in treating dermatophytoses:

- A phase III randomized controlled trial involving 268 patients with dermatophytosis demonstrated that topical this compound (2% w/w) was effective and safe compared to terbinafine (1% w/w). The primary endpoint was clinical cure at the end of treatment, with secondary endpoints including mycological cure and post-treatment relapse rates .

- Results showed that 94.07% of patients in the this compound group achieved composite cures compared to 87.97% in the terbinafine group .

Safety Profile

This compound has a favorable safety profile with mild adverse effects reported in clinical trials:

- In a long-term study on minipigs, no significant treatment-related histopathology findings were observed despite some changes in organ weights at high doses .

- The most common side effects reported include local irritation and allergic reactions at the application site, which typically resolve quickly .

Case Studies

- Case Study on Tinea Cruris : A patient with recurrent tinea cruris was treated with daily applications of this compound cream for two weeks, resulting in complete resolution of symptoms and negative fungal cultures post-treatment.

- Case Study on Tinea Pedis : A randomized trial showed that patients treated with this compound had a significantly lower recurrence rate of tinea pedis compared to those treated with placebo over a six-month follow-up period.

特性

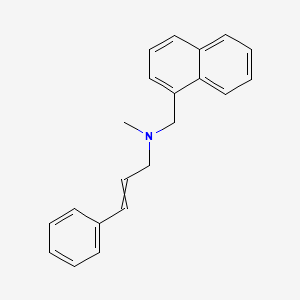

IUPAC Name |

(E)-N-methyl-N-(naphthalen-1-ylmethyl)-3-phenylprop-2-en-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N/c1-22(16-8-11-18-9-3-2-4-10-18)17-20-14-7-13-19-12-5-6-15-21(19)20/h2-15H,16-17H2,1H3/b11-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZGNYLLQHRPOBR-DHZHZOJOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC=CC1=CC=CC=C1)CC2=CC=CC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C/C=C/C1=CC=CC=C1)CC2=CC=CC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6048545 | |

| Record name | Naftifine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6048545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65472-88-0 | |

| Record name | Naftifine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65472-88-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Naftifine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065472880 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Naftifine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6048545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NAFTIFINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4FB1TON47A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of naftifine?

A: this compound is an allylamine antifungal drug that acts by inhibiting the enzyme squalene epoxidase in fungal cells. [, , , , ] This enzyme is crucial for the biosynthesis of ergosterol, a key component of the fungal cell membrane. [, , ] Inhibition of squalene epoxidase leads to a depletion of ergosterol and an accumulation of squalene, disrupting membrane integrity and ultimately causing fungal cell death. [, , , , ]

Q2: Does this compound have any other effects besides its antifungal activity?

A: Yes, in addition to its fungicidal action, this compound also exhibits anti-inflammatory properties. [, , ] Studies have shown that this compound can reduce superoxide production and inhibit polymorphonuclear leukocyte chemotaxis and endothelial adhesion. [, ] These anti-inflammatory effects contribute to the overall therapeutic benefit of this compound in treating fungal skin infections. [, , ]

Q3: How quickly does this compound exert its antifungal effects?

A: this compound demonstrates a rapid onset of action, with studies showing inhibition of sterol synthesis in Candida albicans within 10 minutes of exposure. [] This rapid fungicidal activity contributes to its clinical efficacy and may explain its effectiveness in shorter treatment durations compared to some other antifungals. [, ]

Q4: What is the chemical structure of this compound?

A: this compound is an allylamine derivative with the chemical name (E)-N-methyl-N-(1-naphthylmethyl)-3-phenylprop-2-en-1-amine. [] It is often used in its hydrochloride salt form for pharmaceutical formulations.

Q5: What is the molecular formula and weight of this compound hydrochloride?

A5: The molecular formula of this compound hydrochloride is C21H21N • HCl, and its molecular weight is 323.85 g/mol.

Q6: What is the stability of this compound in different formulations?

A: this compound's stability can be influenced by formulation factors. Studies have explored its incorporation into various delivery systems, including creams, gels, liniments, and nanoemulsions, to optimize stability and efficacy. [, , , , ] Research has focused on identifying compatible excipients and optimizing formulation parameters to ensure product stability over time. [, , , , ]

Q7: What types of fungal infections can this compound treat?

A: this compound is primarily effective against dermatophytes, the fungi responsible for conditions like athlete's foot (tinea pedis), jock itch (tinea cruris), and ringworm (tinea corporis). [, , , , , , , , ] Clinical studies have demonstrated the efficacy of this compound cream and gel in treating these infections, showing high cure rates and significant improvement in symptoms. [, , , , , , , ]

Q8: How does the efficacy of this compound compare to other antifungal agents?

A: this compound has shown comparable or superior efficacy to other antifungal agents, such as clotrimazole, econazole, bifonazole, miconazole, and tioconazole, in treating various dermatophytoses. [, , , , ] Notably, its rapid fungicidal action and potential for sustained clearance have been highlighted as advantages. [, ]

Q9: How does this compound penetrate the skin to reach the site of infection?

A: this compound's lipophilic nature allows it to effectively penetrate the stratum corneum, the outermost layer of the skin. [, ] Studies utilizing in vitro and in vivo models have demonstrated its ability to achieve clinically relevant concentrations in the skin, explaining its efficacy in treating superficial fungal infections. [, , , ]

Q10: Is there evidence of resistance development to this compound?

A: While the development of resistance to antifungal agents is a concern, studies have shown no increase in minimum inhibitory concentrations (MICs) for Trichophyton rubrum strains after repeated exposure to this compound. [] This suggests a low potential for resistance development with this compound, which is a positive attribute for its long-term use.

Q11: What is the safety profile of this compound?

A: this compound is generally well-tolerated, with minimal systemic absorption after topical application. [, ] Clinical trials have reported few adverse effects, with the most common being mild and transient reactions at the application site, such as burning, stinging, or itching. [, , , , ]

Q12: How is this compound metabolized in the body?

A: After either oral or topical administration, this compound undergoes extensive metabolism, primarily in the liver. [] The major metabolic pathways involve N-dealkylation, oxidation, reduction, and conjugation. [] These processes lead to the formation of various metabolites, none of which possess significant antifungal activity. []

Q13: How is this compound excreted from the body?

A: Following metabolism, this compound and its metabolites are primarily excreted in the urine and bile. [] Studies in animals have shown that a majority of the administered dose is recovered in the excreta within a few days, indicating efficient elimination from the body. []

Q14: What strategies are being explored to enhance the delivery of this compound?

A: Researchers are actively investigating novel drug delivery systems to improve this compound's penetration into the skin and target specific areas of infection. [, , , ] These include:

- Microemulsions: These nano-sized carriers have shown promise in enhancing skin permeation of this compound compared to conventional formulations. [, ]

- Nanoemulsions: Studies have explored clove oil-loaded nanoemulsions containing this compound, aiming to combine their antifungal and anti-inflammatory properties for enhanced therapeutic effects. []

- Electrospun Nanofibers: this compound-loaded poly(vinyl alcohol)/sodium alginate nanofibrous mats have been developed, offering controlled drug release and potential for topical application. []

Q15: What analytical techniques are used to quantify this compound in biological samples?

A: High-performance liquid chromatography (HPLC) with UV detection is commonly employed to measure this compound concentrations in plasma. [] For the analysis of this compound metabolites in urine, gas chromatography (GC) with flame ionization detection, often after derivatization, is a preferred method. [] These techniques allow for sensitive and specific quantification of the drug and its metabolites in biological matrices.

Q16: What are potential future research directions for this compound?

A16: Ongoing research continues to explore and optimize this compound's therapeutic potential. Key areas of focus include:

- Combination therapies: Investigating the synergistic effects of this compound with other antifungals or anti-inflammatory agents for enhanced efficacy and reduced treatment duration. []

- Novel delivery systems: Developing and refining targeted delivery systems, such as nanoparticles or liposomes, to improve drug penetration and reduce side effects. [, , ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。